molecular formula C9H10BrNOS B14058282 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one

1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one

Cat. No.: B14058282
M. Wt: 260.15 g/mol
InChI Key: UFKGSRVYRQPYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound features a bromine atom, an amino group, and a mercapto group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one can be compared with similar compounds such as:

Biological Activity

1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one, with the CAS number 1806574-94-6, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10BrNOS
  • Molecular Weight : 260.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features:

  • Amino Group : The amino group can form hydrogen bonds with various biological macromolecules, facilitating interactions with enzymes and receptors.
  • Mercapto Group : The mercapto group may participate in redox reactions and can interact with electrophilic sites in proteins, potentially leading to modulation of enzyme activity.
  • Bromine Atom : The presence of bromine enhances the compound's electrophilicity, allowing it to engage in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives can inhibit bacterial growth by disrupting cellular functions.

Antioxidant Activity

The mercapto group is known for its antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and maintaining cellular health.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects on cancer cell lines. The compound has been tested against various cancer types, showing promise as a potential therapeutic agent.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
CytotoxicitySelective effects on cancer cells

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections.

Case Study 2: Cancer Cell Line Testing

A series of in vitro experiments evaluated the cytotoxic effects of the compound on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency as an anticancer agent.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(3-amino-2-sulfanylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C9H10BrNOS/c10-5-4-8(12)6-2-1-3-7(11)9(6)13/h1-3,13H,4-5,11H2

InChI Key

UFKGSRVYRQPYTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)S)C(=O)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.